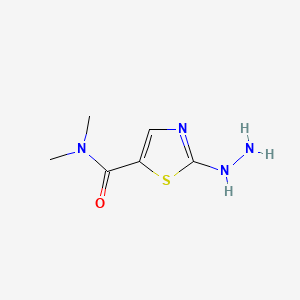
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is a heterocyclic compound that contains both chlorine and sulfonamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide typically involves the chlorination of 1-methylimidazole followed by sulfonation. One common method includes:
Chlorination: 1-methylimidazole is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Sulfonation: The chlorinated intermediate is then reacted with a sulfonating agent like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group at the 5-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-amino-1-methyl-1H-imidazole-5-sulfonamide or 4-thio-1-methyl-1H-imidazole-5-sulfonamide can be formed.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfinamides.
Applications De Recherche Scientifique
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of advanced materials such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-methyl-1H-imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1-methyl-1H-imidazole-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4-Chloro-1-methyl-1H-imidazole-5-thiol: Contains a thiol group instead of a sulfonamide group.
4-Chloro-1-methyl-1H-imidazole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-Chloro-1-methyl-1H-imidazole-5-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H6ClN3O2S |
|---|---|
Poids moléculaire |
195.63 g/mol |
Nom IUPAC |
5-chloro-3-methylimidazole-4-sulfonamide |
InChI |
InChI=1S/C4H6ClN3O2S/c1-8-2-7-3(5)4(8)11(6,9)10/h2H,1H3,(H2,6,9,10) |
Clé InChI |
MYFJYLFISMBHAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



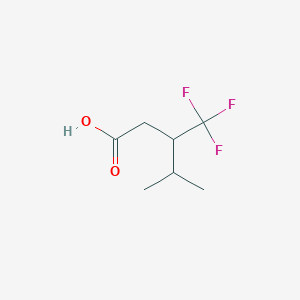
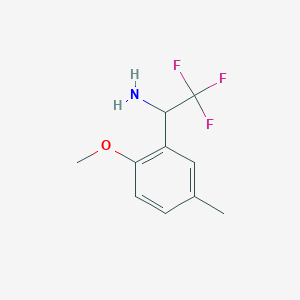
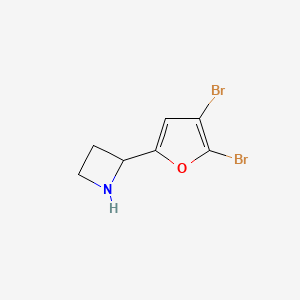

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)


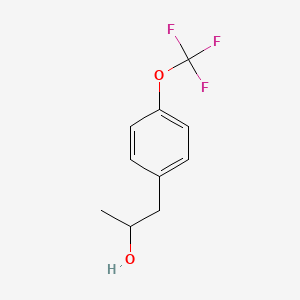
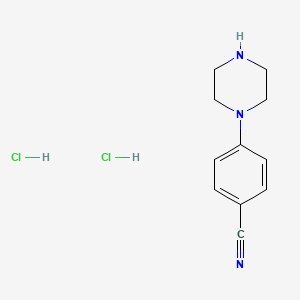
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
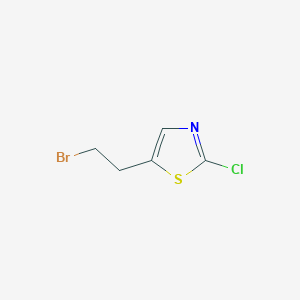
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
